![molecular formula C6H4ClF3N2 B1358016 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine CAS No. 944901-26-2](/img/structure/B1358016.png)
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine
Overview
Description
Trifluoromethyl-containing compounds, such as 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine, are a significant group of compounds in medicinal chemistry due to their unique properties . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is part of the 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine molecule, contributing to its unique properties.Chemical Reactions Analysis
The trifluoromethyl group can undergo various chemical reactions. Recent advances in trifluoromethylation involve carbon-centered radical intermediates .Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The unique properties of the trifluoromethyl group, such as its size, shape, and electron-withdrawing ability, can significantly influence the pharmacokinetic properties of drug molecules. Therefore, “5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine” could be used in the design and synthesis of new pharmaceuticals .
Agrochemicals
Similar to pharmaceuticals, the trifluoromethyl group is also important in the field of agrochemicals . The incorporation of a trifluoromethyl group can enhance the biological activity of agrochemicals. Thus, “5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine” could be used in the development of new agrochemicals .
Materials Science
The trifluoromethyl group is also relevant in materials science . The unique properties of the trifluoromethyl group can influence the properties of materials, such as their stability, reactivity, and electronic properties. Therefore, “5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine” could be used in the synthesis of new materials .
NMR Labeling
The trifluoromethyl group can be used in NMR labeling . The use of “5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine” could provide valuable structural information from selectively fluorine-labelled peptides, proteins, and non-peptidic structures .
Protein Stability and Dynamics
The trifluoromethyl group can influence protein stability and dynamics . The use of “5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine” could help to better understand and predict the potential perturbations introduced by fluorine labels .
Enhancing Interactions at Nonpolar Interfaces
The trifluoromethyl group shows comparable hydrophobicity to valine . Therefore, “5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine” could be used to enhance interactions at nonpolar interfaces .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCCVHKEQGKNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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